![molecular formula C20H16FN3O3S2 B2505138 N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-4-fluorobenzenesulfonamide CAS No. 1021116-77-7](/img/structure/B2505138.png)
N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-4-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C20H16FN3O3S2 and its molecular weight is 429.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Probes for Toxic Benzenethiols Detection
The development of fluorescent probes for the detection of toxic benzenethiols over biologically active aliphatic thiols highlights the importance of sulfonamide compounds in environmental and biological sciences. These probes are designed for selective discrimination, demonstrating the potential for sulfonamide derivatives in creating sensitive and selective detection techniques useful in chemical, biological, and environmental studies (Wang et al., 2012).
Investigation of Peripheral Benzodiazepine Receptors (PBRs)
Sulfonamide derivatives have also been synthesized for studying the peripheral benzodiazepine receptors (PBRs), showcasing their utility in neurodegenerative disorder research. These compounds, through their selective binding to PBRs, provide insights into the role of PBRs in neurodegeneration, offering a pathway for developing novel diagnostic and therapeutic tools (Fookes et al., 2008).
Anticancer and DNA Interaction Studies
Ternary copper(II)-sulfonamide complexes have been explored for their DNA binding, DNA cleavage, genotoxicity, and anticancer activity. The variation in the sulfonamide derivative impacts the interaction with DNA, offering a method for inducing cell death primarily through apoptosis. Such studies underline the potential of sulfonamide compounds in cancer research, providing a foundation for developing new anticancer agents (González-Álvarez et al., 2013).
Photosensitizers for Photodynamic Therapy
Sulfonamide derivatives have been utilized in the synthesis of zinc phthalocyanines with high singlet oxygen quantum yields. These compounds are significant for their application in photodynamic therapy, a treatment method for cancer, demonstrating the role of sulfonamide derivatives in developing effective photosensitizers with potential therapeutic applications (Pişkin et al., 2020).
Synthesis and Biological Evaluation of Thiourea Derivatives
Thiourea derivatives bearing the benzenesulfonamide moiety have been synthesized and evaluated for their antimycobacterial activity. Such compounds, inspired by antituberculosis pro-drugs, highlight the importance of sulfonamide derivatives in developing new therapeutic agents for infectious diseases (Ghorab et al., 2017).
Future Directions
The thiazolopyrimidine moiety, a key part of this compound, can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target . This suggests potential future directions in the design of new medicines, including anticancer drugs .
Mechanism of Action
Properties
IUPAC Name |
N-[3-(6,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3S2/c1-12-13(2)22-20-24(19(12)25)18(11-28-20)14-4-3-5-16(10-14)23-29(26,27)17-8-6-15(21)7-9-17/h3-11,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSAOZNQZXQMJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N(C1=O)C(=CS2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene](/img/structure/B2505056.png)
![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2505057.png)
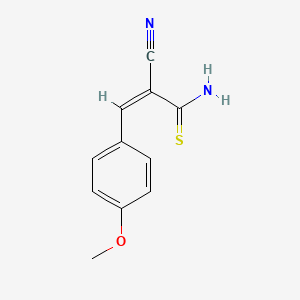
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2505061.png)
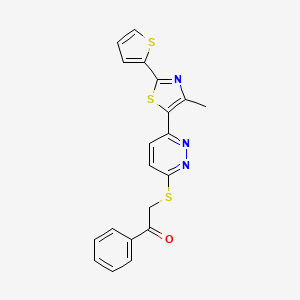
![4-cyano-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2505067.png)
![N-(2,2-di(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2505070.png)
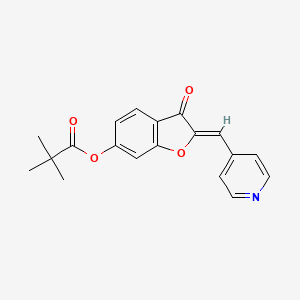
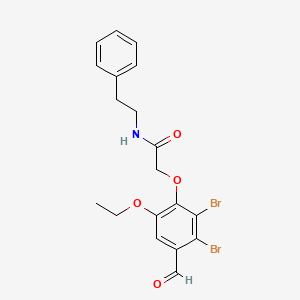

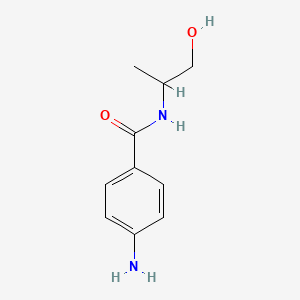
![4-((3-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2505075.png)
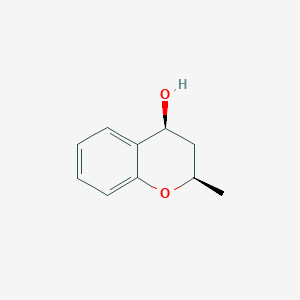
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2505077.png)
